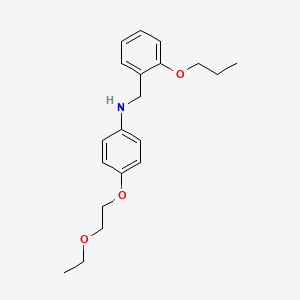

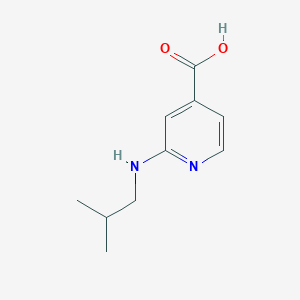

2-(Isobutylamino)isonicotinic acid

Vue d'ensemble

Description

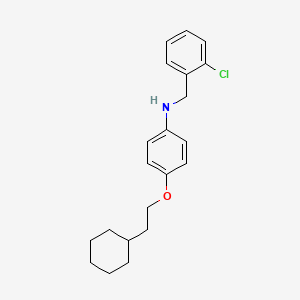

“2-(Isobutylamino)isonicotinic acid” is a derivative of isonicotinic acid . Isonicotinic acid or pyridine-4-carboxylic acid is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position . Isobutylamine, on the other hand, is the decarboxylated form of the amino acid valine .

Synthesis Analysis

The synthesis of “2-(Isobutylamino)isonicotinic acid” and its derivatives is a topic of ongoing research. One study reports the mechanochemical synthesis and physicochemical characterization of isoniazid and pyrazinamide co-crystals with glutaric acid . Another study discusses the synthesis and biological activities of some new isonicotinic acid 2-(2 …) .Molecular Structure Analysis

The molecular structure of “2-(Isobutylamino)isonicotinic acid” can be analyzed using various techniques. For instance, the molecular structure and conformational analysis of isonicotinic acid (3-methoxy-4-hydroxy-benzylidene)-hydrazide were investigated by Ab initio and density functional theory DFT/B3LYP levels of theory with complete relaxation in the potential energy surface using varied basis set .Chemical Reactions Analysis

The chemical reactions involving “2-(Isobutylamino)isonicotinic acid” are complex and depend on the specific conditions and reactants. One study reports the mechanochemical synthesis and physicochemical characterization of isoniazid and pyrazinamide co-crystals with glutaric acid .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Isobutylamino)isonicotinic acid” can be analyzed using various techniques. For instance, the physicochemical material properties and analysis techniques relevant in high-throughput biomaterials research .Applications De Recherche Scientifique

Agriculture: Plant Immunity and Disease Resistance

2-(Isobutylamino)isonicotinic acid derivatives have been explored for their potential to induce systemic acquired resistance (SAR) in plants . This resistance helps plants defend against a spectrum of pathogens, reducing the reliance on chemical pesticides and promoting sustainable agriculture practices.

Medicine: Tuberculosis Treatment

Derivatives of isonicotinic acid, like isoniazid, are frontline drugs in the treatment of tuberculosis . Research into 2-(Isobutylamino)isonicotinic acid could lead to the development of new anti-mycobacterial agents, contributing to the fight against multidrug-resistant tuberculosis.

Material Science: Coordination Polymers

In material science, 2-(Isobutylamino)isonicotinic acid acts as an organic ligand for the synthesis of coordination polymers . These polymers have applications in creating novel materials with specific optical, magnetic, or catalytic properties.

Environmental Science: Eco-friendly Pesticides

The compound’s role in activating plant immunity makes it a candidate for developing eco-friendly pesticides . These pesticides could minimize environmental pollution and enhance food safety by reducing the use of harmful chemicals.

Biochemistry: Enzyme Reaction Mechanisms

Stable isotopes of compounds like 2-(Isobutylamino)isonicotinic acid can be used in biochemical tracer studies to understand enzyme reaction mechanisms and metabolic pathways .

Pharmacology: Drug Development

In pharmacology, the isobutyl group in 2-(Isobutylamino)isonicotinic acid could be utilized to modify pharmacokinetic properties of drugs, potentially leading to the development of new medications with improved efficacy .

Chemical Engineering: Dye-Sensitized Solar Cells

Research has been conducted on using isonicotinic acid derivatives in the development of dye-sensitized solar cells, which are a promising alternative to traditional photovoltaic cells .

Analytical Chemistry: Green Solvents

Biosolvents derived from isonicotinic acid, such as 2-(Isobutylamino)isonicotinic acid, are being considered as greener alternatives for extractions and other analytical chemistry applications .

Propriétés

IUPAC Name |

2-(2-methylpropylamino)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7(2)6-12-9-5-8(10(13)14)3-4-11-9/h3-5,7H,6H2,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDQHMAPBJAVSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651392 | |

| Record name | 2-[(2-Methylpropyl)amino]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Isobutylamino)isonicotinic acid | |

CAS RN |

1019388-25-0 | |

| Record name | 2-[(2-Methylpropyl)amino]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline](/img/structure/B1385648.png)

![2-(Benzyloxy)-N-[2-(4-methoxyphenoxy)ethyl]aniline](/img/structure/B1385652.png)

![N-[4-(2-Cyclohexylethoxy)phenyl]-N-{2-[4-(tert-pentyl)phenoxy]ethyl}amine](/img/structure/B1385654.png)

![3-Methoxy-N-[4-(phenethyloxy)benzyl]-1-propanamine](/img/structure/B1385655.png)

![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-ethoxyethoxy)aniline](/img/structure/B1385656.png)

![N-[4-(2-Methoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1385657.png)

![N-[4-(2-Methoxyethoxy)benzyl]-3,4-dimethylaniline](/img/structure/B1385661.png)

![N-[4-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385662.png)

![N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1385663.png)

![2',3'-Dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1385667.png)